N-(2-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide
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Overview
Description
N-(2-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a furan ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Propanamide Moiety: The propanamide group can be synthesized through the reaction of an appropriate amine with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the ethoxyphenyl group with the furan-propanamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl or furan derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide
- N-(2-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(2-ethoxyphenyl)-3-(5-phenylthiophene-2-yl)propanamide
Uniqueness
N-(2-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to the specific combination of its structural features, such as the ethoxy group, phenyl ring, furan ring, and propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide |
InChI |
InChI=1S/C21H21NO3/c1-2-24-20-11-7-6-10-18(20)22-21(23)15-13-17-12-14-19(25-17)16-8-4-3-5-9-16/h3-12,14H,2,13,15H2,1H3,(H,22,23) |
InChI Key |
FURKZTVPHLEKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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